molecular formula C19H24F3N5O4S B10939187 2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide

2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B10939187
M. Wt: 475.5 g/mol
InChI Key: BZTFYQYSULURAG-UHFFFAOYSA-N
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Description

2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a piperazine moiety, and a trifluoromethoxy phenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring and the piperazine moiety. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by sulfonylation to introduce the sulfonyl group. The piperazine moiety is then introduced through a nucleophilic substitution reaction. Finally, the trifluoromethoxy phenyl group is attached via an amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is unique due to its combination of a pyrazole ring, a piperazine moiety, and a trifluoromethoxy phenyl group. This unique structure imparts distinct chemical properties, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C19H24F3N5O4S

Molecular Weight

475.5 g/mol

IUPAC Name

2-[4-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C19H24F3N5O4S/c1-3-26-12-17(14(2)24-26)32(29,30)27-10-8-25(9-11-27)13-18(28)23-15-4-6-16(7-5-15)31-19(20,21)22/h4-7,12H,3,8-11,13H2,1-2H3,(H,23,28)

InChI Key

BZTFYQYSULURAG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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